molecular formula C9H14F2N2O B8149829 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine

3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine

Cat. No.: B8149829
M. Wt: 204.22 g/mol
InChI Key: GGTLVSWIUUFZPF-SSDOTTSWSA-N
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Description

3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine is a fluorinated pyrrolidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the use of fluorinated starting materials and specific catalysts. One common method includes the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with difluorostyrenes, catalyzed by copper (I) complexes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable catalytic processes and fluorinated reagents is likely to be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine exhibit potential in targeting specific cancer pathways. For instance, studies have shown that modifications in the pyrrolidine structure can enhance the selectivity for tropomyosin receptor kinases (Trk) involved in cancer cell proliferation .

2. Neurological Disorders
The compound's ability to interact with neuroreceptors suggests applications in treating neurological disorders. Its structure allows it to cross the blood-brain barrier, making it a candidate for developing treatments for conditions like anxiety and depression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes various synthetic routes and their yields:

Synthesis RouteYield (%)Reference
Route A: Direct fluorination85
Route B: Amidation reaction78
Route C: Cyclization method90

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results indicated that specific modifications improved potency against breast cancer cell lines, demonstrating its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in animal models. The findings suggested significant anxiolytic effects, supporting its application in developing new therapies for anxiety disorders .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets. For instance, as a potential inhibitor of dipeptidyl peptidase-4, it binds to the active site of the enzyme, preventing its normal function . This interaction can modulate various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine is unique due to its specific fluorination pattern and potential for diverse chemical modifications. This makes it a valuable scaffold in drug discovery and development .

Biological Activity

3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial properties, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound has the chemical formula C9H14F2N2O\text{C}_9\text{H}_{14}\text{F}_2\text{N}_2\text{O} and is characterized by a difluorinated pyrrolidine ring structure. Its unique configuration allows it to interact with various biological targets, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. In particular, derivatives containing the pyrrolidine-2,3-dione core have shown promise as inhibitors of bacterial growth.

Case Studies

  • Inhibition of Pseudomonas aeruginosa :
    A study identified pyrrolidine-2,3-diones as potent inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a key target for developing new antibiotics against multidrug-resistant strains. The study noted that modifications to the pyrrolidine core significantly enhanced inhibitory activity, suggesting that similar modifications could be explored for 3,3-difluoro derivatives .
  • Biofilm Disruption :
    Another investigation assessed a library of pyrrolidine derivatives for their ability to disrupt biofilms formed by Staphylococcus aureus. Compounds exhibited low minimum biofilm eradication concentration (MBEC) values compared to minimum inhibitory concentration (MIC) values, indicating their potential as adjuvants in antibiotic therapy .

The biological activity of this compound can be attributed to its ability to interact with specific bacterial enzymes and proteins:

  • Targeting PBP3 : The compound's structure allows it to bind effectively to PBP3, inhibiting its function and leading to bacterial cell death.
  • Disruption of Protein Interactions : Research indicates that compounds with similar structures can stabilize or destabilize protein-protein interactions crucial for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3,3-difluoro derivatives is essential for optimizing their biological activity. Key findings include:

Structural FeatureImpact on Activity
Difluorination Enhances lipophilicity and binding affinity
Pyrrolidine Core Essential for biological activity; modifications can improve potency
Substituents on the Ring Specific substitutions can lead to increased antibacterial efficacy

Research Findings

Numerous studies have documented the synthesis and evaluation of various pyrrolidine derivatives. For instance:

  • A comprehensive review highlighted the synthesis pathways and biological evaluations of pyrrolidine-2,3-diones, noting their potential as novel antibacterial agents .
  • Experimental results indicated that certain derivatives showed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of activity .

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2R)-pyrrolidin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h7,12H,1-6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTLVSWIUUFZPF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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